PEG6 Spacer Length Balances Hydrophobicity Reduction Against Steric Burden in ADC Conjugates
Benzyl-PEG6-azide incorporates a PEG6 spacer (six ethylene glycol units), a chain length that resides in the optimal range identified for ADC linker design. In a comparative study evaluating pendant-type PEG linkers with varying chain lengths conjugated to Trastuzumab-MMAE at DAR8, increasing PEG length from PEG4 to PEG8 and PEG12 progressively decreased conjugate hydrophobicity as measured by HIC analysis [1]. PEG6 represents an intermediate length that reduces hydrophobicity relative to shorter PEG2 or PEG4 linkers while avoiding the potential steric hindrance and increased molecular weight burden associated with longer PEG8 or PEG12 constructs. PEG8 and PEG12 DAR8-ADCs demonstrated improved pharmacokinetic profiles and enhanced in vivo anti-tumor activity compared to PEG4 DAR8-ADCs and DAR4 controls [1].
| Evidence Dimension | Effect of PEG chain length on ADC hydrophobicity and pharmacokinetics |
|---|---|
| Target Compound Data | PEG6 spacer length; intermediate between PEG4 and PEG8 |
| Comparator Or Baseline | PEG4 linker: higher hydrophobicity; PEG8/PEG12 linkers: lower hydrophobicity, improved PK profile |
| Quantified Difference | HIC analysis: increasing PEG chain length decreases overall hydrophobicity of DAR8 conjugates; PEG8/PEG12 DAR8-ADCs showed improved PK vs PEG4 DAR8-ADCs |
| Conditions | Trastuzumab DAR8-ADCs with cleavable pendant-type PEG linkers (PEG4, PEG8, PEG12) conjugated to MMAE; HIC analysis, native SEC, in vivo PK studies |
Why This Matters
Selecting PEG6 provides a rationally balanced hydrophilicity profile that mitigates aggregation risk in high-DAR conjugates without excessive molecular weight addition.
- [1] Ito K, et al. Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. J Immunother Cancer. 2025;13(Suppl 2):A1079. Abstract 953. View Source
